1-(2-Fluoro-3-pyridyl)cyclopropanamine hydrochloride
CAS No.:
Cat. No.: VC16211823
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10ClFN2 |
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Molecular Weight | 188.63 g/mol |
IUPAC Name | 1-(2-fluoropyridin-3-yl)cyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C8H9FN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H |
Standard InChI Key | OOIASUNKLFUANC-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=C(N=CC=C2)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-(2-fluoro-3-pyridyl)cyclopropanamine hydrochloride, denotes its core structure: a cyclopropane ring bonded to an amine group (–NH) and a 2-fluoropyridyl substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals . Key identifiers include:
Property | Value |
---|---|
CAS RN | 2149598-00-3 |
Molecular Formula | |
Molecular Weight | 188.63 g/mol |
MDL Number | MFCD30496659 |
Purity (Commercial) | 98% |
The fluorine atom at the pyridine’s 2-position introduces electronic effects that influence reactivity, while the cyclopropane ring imposes steric constraints that may enhance binding selectivity in biological systems .
Synthesis and Manufacturing
General Synthetic Pathways
While no direct synthesis protocol for 1-(2-fluoro-3-pyridyl)cyclopropanamine hydrochloride is publicly disclosed, analogous cyclopropanamine derivatives are typically synthesized via cyclopropanation reactions. A common strategy involves:
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Cyclopropanation: Reaction of a fluoropyridine-containing alkene with a diazo compound (e.g., dimethylsulfoxonium methylide) to form the cyclopropane ring .
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Amine Introduction: Conversion of a carbonyl group (e.g., ester or carboxylic acid) to an amine via Curtius or Hofmann rearrangements, often employing azide intermediates .
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Salt Formation: Protonation of the free amine with hydrochloric acid to yield the hydrochloride salt .
For instance, the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride involves cyclopropanation of an α,β-unsaturated ester followed by hydrolysis, azide formation, and reduction to the amine . Adapting such methods to incorporate a 2-fluoropyridyl moiety would require careful selection of starting materials and protection strategies to manage the reactivity of the pyridine nitrogen.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring fluorine incorporation at the pyridine’s 2-position without side reactions.
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Steric Hindrance: The cyclopropane ring’s strain may complicate reactions at the amine group.
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Chiral Resolution: If enantiomers are formed, chromatographic or enzymatic separation may be necessary to isolate the bioactive form .
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data are unavailable, the hydrochloride salt form likely enhances aqueous solubility compared to the free base. The logP (octanol-water partition coefficient) can be estimated at approximately 1.2–1.5 based on structural analogs, indicating moderate lipophilicity suitable for transmembrane diffusion in biological systems .
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